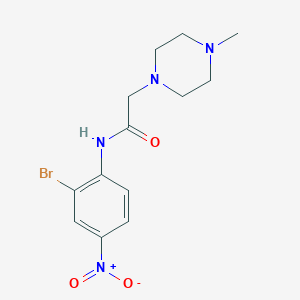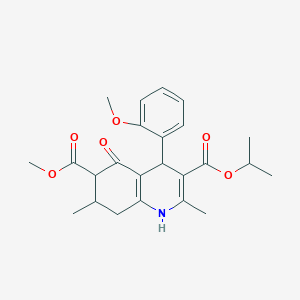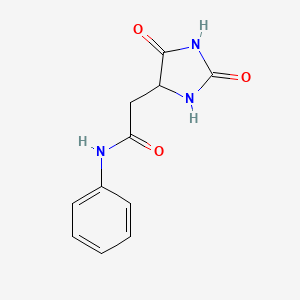![molecular formula C18H22ClNO B4142312 N-[3-(allyloxy)benzyl]-2-phenylethanamine hydrochloride](/img/structure/B4142312.png)
N-[3-(allyloxy)benzyl]-2-phenylethanamine hydrochloride
Overview
Description
N-[3-(allyloxy)benzyl]-2-phenylethanamine hydrochloride, also known as ALEPH, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. ALEPH belongs to the family of phenylethylamines and has a similar structure to other psychoactive compounds such as amphetamines and phenethylamines. In
Mechanism of Action
The mechanism of action of N-[3-(allyloxy)benzyl]-2-phenylethanamine hydrochloride is not fully understood, but it is believed to involve the modulation of serotonin and dopamine neurotransmission. This compound has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound may also act as a partial agonist at serotonin and dopamine receptors, leading to the activation of these receptors and the subsequent modulation of neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the activation of serotonin and dopamine receptors, and the regulation of mood and behavior. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(allyloxy)benzyl]-2-phenylethanamine hydrochloride for lab experiments is its high affinity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these receptors in the regulation of mood, behavior, and cognition. This compound is also relatively easy to synthesize and can be obtained with high purity and yield. However, one of the limitations of this compound is its potential for abuse and its psychoactive effects, which may make it unsuitable for certain types of experiments.
Future Directions
There are several future directions for the study of N-[3-(allyloxy)benzyl]-2-phenylethanamine hydrochloride, including the exploration of its potential therapeutic effects in the treatment of anxiety and depression. Further research is also needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter release and receptor activation. Additionally, the development of new analogs of this compound may lead to the discovery of compounds with improved pharmacological properties and reduced potential for abuse.
Scientific Research Applications
N-[3-(allyloxy)benzyl]-2-phenylethanamine hydrochloride has been studied extensively for its potential pharmacological properties, including its effects on the central nervous system. This compound has been shown to have a high affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. This compound has also been shown to have anxiolytic and antidepressant effects in animal studies, making it a potential candidate for the treatment of anxiety and depression.
properties
IUPAC Name |
2-phenyl-N-[(3-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-2-13-20-18-10-6-9-17(14-18)15-19-12-11-16-7-4-3-5-8-16;/h2-10,14,19H,1,11-13,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRPHDSSGSRYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)CNCCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-chlorophenyl)-4-{[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4142251.png)
![3-({3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)-1-propanol hydrochloride](/img/structure/B4142255.png)
![N-(2,3-dimethylphenyl)-N'-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}thiourea](/img/structure/B4142260.png)
![4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]piperidine trifluoroacetate](/img/structure/B4142264.png)

![N-{[(1R*,2R*)-2-hydroxycyclohexyl]methyl}-N'-[2-(methylthio)phenyl]succinamide](/img/structure/B4142278.png)
![N-[(1-adamantylamino)carbonothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B4142292.png)
![ethyl 4-({[3-allyl-1-(4-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4142299.png)

![ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-[(3-methoxy-4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4142307.png)

